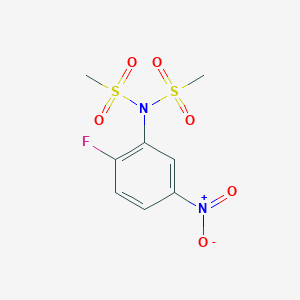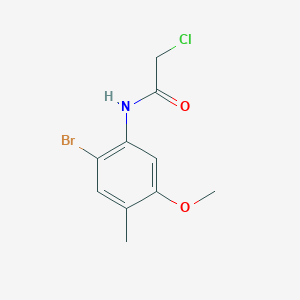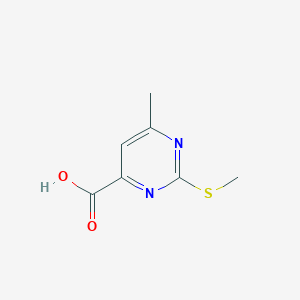![molecular formula C9H8ClNO2S B1416605 3-Chloro-5,7-dimethoxybenzo[d]isothiazole CAS No. 1184915-20-5](/img/structure/B1416605.png)
3-Chloro-5,7-dimethoxybenzo[d]isothiazole
Übersicht
Beschreibung
3-Chloro-5,7-dimethoxybenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. . The presence of chlorine and methoxy groups on the benzene ring further enhances the compound’s reactivity and potential utility in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,7-dimethoxybenzo[d]isothiazole can be achieved through several methods. One common approach involves the condensation of appropriate precursors under specific conditions. For instance, the reaction of oxime with sulfuryl chloride in chlorobenzene at elevated temperatures, followed by methylation with dimethyl sulfate, can yield the desired isothiazole . Another method involves the Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which provides a versatile route to synthesize isothiazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed approaches, such as Rh(I)-catalysis, is preferred due to its efficiency and ability to produce densely decorated isothiazoles with various functional groups .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5,7-dimethoxybenzo[d]isothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted isothiazoles with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5,7-dimethoxybenzo[d]isothiazole has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for designing new drugs with potential antiviral, antibacterial, and anticancer activities.
Organic Synthesis: It serves as a versatile building block for synthesizing complex molecules and heterocyclic compounds.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic and optical characteristics.
Agricultural Chemistry: It can be used in the synthesis of agrochemicals with potential fungicidal and herbicidal activities.
Wirkmechanismus
The mechanism of action of 3-Chloro-5,7-dimethoxybenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the isothiazole ring, which can undergo various chemical transformations. The chlorine and methoxy groups further enhance its reactivity by providing sites for nucleophilic and electrophilic attacks . The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5,7-dimethoxybenzo[d]isothiazole can be compared with other similar compounds, such as:
3-Chloro-1,2-benzisothiazole: This compound shares the isothiazole ring but lacks the methoxy groups, which may affect its reactivity and applications.
5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide: This compound has similar methoxy groups but differs in the oxidation state of the sulfur atom, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
3-chloro-5,7-dimethoxy-1,2-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-12-5-3-6-8(7(4-5)13-2)14-11-9(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPMNTAOWGNMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)SN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)

![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid](/img/structure/B1416530.png)




![[2-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1416539.png)

![[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1416544.png)

